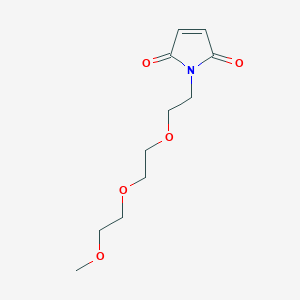
Methoxy-peg-maleimide
Overview
Description
It is a derivative of polyethylene glycol (PEG) with a terminal maleimide group, which allows it to react selectively with thiol groups on cysteine residues in proteins . This selective reactivity makes it an essential reagent in the PEGylation process, where PEG chains are covalently attached to proteins or other molecules to enhance their stability, solubility, and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxy-peg-maleimide is synthesized through the reaction of methoxypolyethylene glycol with maleic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions to prevent degradation of the PEG chain . The maleic anhydride reacts with the hydroxyl end of the PEG chain to form a maleimide group, resulting in this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure high yield and purity. The process includes purification steps such as precipitation, filtration, and chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Methoxy-peg-maleimide primarily undergoes substitution reactions, specifically thiol-maleimide coupling reactions. This reaction occurs between the maleimide group and thiol groups on cysteine residues in proteins, forming a stable thioether bond .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds such as cysteine or glutathione.
Major Products: The primary product of the thiol-maleimide reaction is a PEGylated protein or peptide, where the PEG chain is covalently attached to the protein via a thioether bond .
Scientific Research Applications
Methoxy-peg-maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of methoxy-peg-maleimide involves the selective reaction of its maleimide group with thiol groups on cysteine residues in proteins. This reaction forms a stable thioether bond, resulting in the covalent attachment of the PEG chain to the protein . The PEGylation process enhances the protein’s stability, solubility, and bioavailability, while reducing its immunogenicity and proteolytic degradation .
Comparison with Similar Compounds
Methoxy-peg-maleimide is unique due to its selective reactivity with thiol groups and its ability to form stable thioether bonds. Similar compounds include:
Methoxypolyethylene glycol succinate N-hydroxysuccinimide: Used for amine-reactive PEGylation.
Methoxypolyethylene glycol p-nitrophenyl carbonate: Another PEGylation reagent with different reactivity.
Methoxypolyethylene glycol azide: Used for click chemistry applications.
These compounds differ in their reactive groups and the types of bonds they form with target molecules, making this compound particularly suitable for thiol-specific PEGylation .
Properties
IUPAC Name |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-15-6-7-17-9-8-16-5-4-12-10(13)2-3-11(12)14/h2-3H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUWKZJWBCOHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


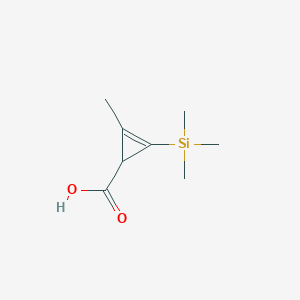
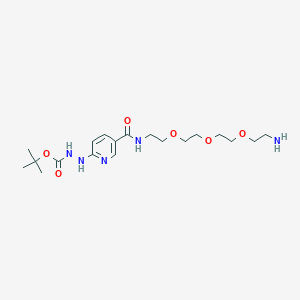

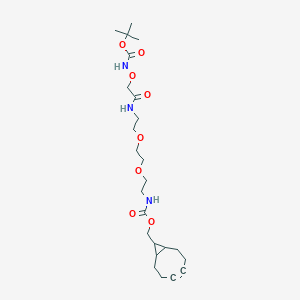
![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114833.png)
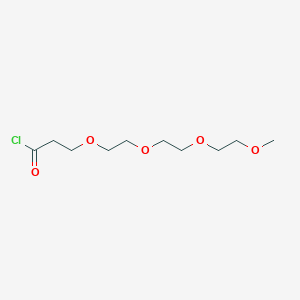

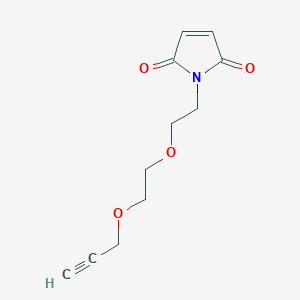
![1-Butanone,4-amino-1-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-](/img/structure/B8114863.png)
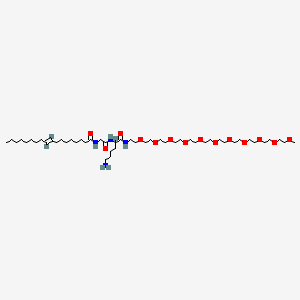
![3-[2-[2-[2-[2-[2-[3-(Pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114884.png)
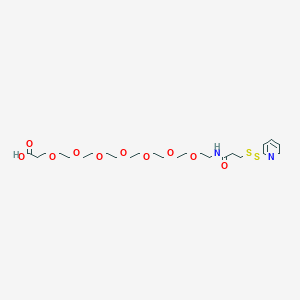

![6-[2-[2-[2-[2-[2-[2-[2-(2-Methylperoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol](/img/structure/B8114900.png)
